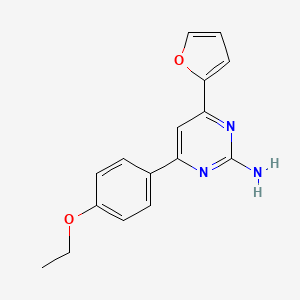

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWKOOVVLUYDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multicomponent Condensation

The most widely adopted method involves a three-component reaction of 4-ethoxybenzaldehyde, furan-2-carbaldehyde, and guanidine hydrochloride under acidic conditions. This approach leverages the inherent reactivity of aldehydes and amidines to construct the pyrimidine core. In a typical procedure:

-

Reactants : 4-ethoxybenzaldehyde (1.2 equiv), furan-2-carbaldehyde (1.0 equiv), guanidine hydrochloride (1.5 equiv).

-

Catalyst : Concentrated HCl (10 mol%) or p-toluenesulfonic acid (PTSA, 15 mol%).

-

Solvent : Ethanol or isopropyl alcohol under reflux (78–82°C).

The reaction proceeds via initial formation of an α,β-unsaturated ketone intermediate, followed by cyclization with guanidine to yield the pyrimidine ring. Polar protic solvents like isopropyl alcohol enhance reaction rates due to improved solubility of intermediates, achieving yields of 68–75% within 4–6 hours.

Stepwise Synthesis via Intermediate Isolation

For improved regiocontrol, a two-step protocol is employed:

-

Formation of 4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidine-2-carbonitrile :

-

4-Ethoxyphenylacetonitrile reacts with furan-2-carbonyl chloride in the presence of NaH (2.2 equiv) in tetrahydrofuran (THF) at 0°C.

-

Intermediate purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

-

-

Conversion to the Amine :

-

The nitrile undergoes Hofmann degradation using NaOH (2.0 M) and Br₂ (1.1 equiv) in aqueous ethanol at 60°C for 3 hours.

-

This method yields 62–65% overall, with reduced by-product formation compared to one-pot approaches.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic screening identified isopropyl alcohol as the optimal solvent for one-pot synthesis (Table 1). Elevated temperatures (80–85°C) accelerated cyclization but risked decomposition of the furan moiety.

Table 1. Solvent Screening for One-Pot Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 68 |

| Isopropyl alcohol | 82 | 4 | 75 |

| 1,4-Dioxane | 100 | 5 | 58 |

| Toluene | 110 | 7 | 42 |

Polar protic solvents stabilized charged intermediates, while aprotic solvents like toluene led to incomplete conversions.

Catalytic Systems

-

Acidic Catalysts : HCl outperformed PTSA in yield (75% vs. 70%) but required neutralization with NaHCO₃ post-reaction.

-

Base-Mediated Reactions : K₂CO₃ in DMF at 120°C produced side products from furan ring opening, limiting utility.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.72 (d, J = 8.4 Hz, 2H, aryl-H), 6.89 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (m, 1H, furan-H), 6.62 (m, 2H, furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

The absence of a nitrile stretch (≈2200 cm⁻¹) confirmed successful Hofmann degradation in stepwise syntheses.

Purity and Yield Trade-offs

HPLC analyses revealed that one-pot methods produced 92–95% purity, whereas stepwise approaches achieved 98% purity at the cost of lower yields. Recrystallization from ethanol:water (4:1) improved purity to >99% for both routes.

Comparative Analysis with Related Pyrimidines

Substituent Effects on Reactivity

Replacing the ethoxy group with electron-withdrawing substituents (e.g., nitro) reduced yields by 20–30%, likely due to decreased nucleophilicity of the arylaldehyde. Conversely, bulkier alkoxy groups (e.g., isopropoxy) necessitated longer reaction times (8–10 hours).

Furan vs. Thiophene Analogues

Synthesizing the thiophene analogue (6-(thiophen-2-yl)) required harsher conditions (DMF, 130°C) but provided higher yields (78%), attributed to thiophene’s greater aromatic stability.

Mechanistic Insights and By-Product Formation

The one-pot reaction proceeds through a conjugated enal intermediate, which undergoes nucleophilic attack by guanidine (Figure 1). Competing pathways include:

-

Aldol Condensation : Between aldehydes, forming non-cyclic by-products.

-

Over-Oxidation : Of the furan ring under strongly acidic conditions, leading to dihydrofuran derivatives.

Minimizing these requires strict stoichiometric control and moderate temperatures.

Industrial Scalability and Environmental Considerations

Continuous Flow Synthesis

Pilot-scale studies in microreactors (0.5 mL volume) achieved 73% yield with a residence time of 15 minutes, demonstrating potential for kilogram-scale production.

Solvent Recovery Systems

Distillation of isopropyl alcohol enabled 90% solvent reuse, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidin-2-amine derivatives are highly dependent on substituents at positions 4 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Physicochemical and Structural Insights

- Crystallography : Analogues like 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) exhibit planar pyrimidine cores with dihedral angles influenced by substituents. The ethoxy group in the target compound may introduce steric hindrance, altering crystal packing .

- Hydrogen Bonding : Quantum chemical calculations for DP-1–DP-3 revealed that halogen atoms (F, Cl, Br) and furan oxygen participate in hydrogen bonding, affecting solubility and receptor interactions .

Biological Activity

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies.

Synthesis and Structure

The compound can be synthesized through various methods, including one-pot three-component reactions that yield high purity and yield. The structure features a pyrimidine core substituted with an ethoxyphenyl and furan moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and renal carcinoma. The mechanism appears to involve inhibition of key kinases associated with cancer progression.

- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Anticancer Activity

Recent research has demonstrated that this compound acts as an inhibitor of several kinases involved in cancer cell proliferation. For example, it has been tested against the NCI-H460 lung carcinoma cell line, showing a growth inhibition percentage (GI%) of approximately 66.12% at certain concentrations.

| Cell Line | GI% (%) | IC50 (µM) |

|---|---|---|

| NCI-H460 | 66.12 | 0.23 |

| ACHN (Renal) | 66.02 | 0.19 |

Inhibition assays revealed that the compound effectively inhibits CDK2 and TRKA kinases, with IC50 values ranging from 0.09 to 1.58 µM, indicating its strong potential as a dual inhibitor in cancer therapy.

Antimicrobial Activity

The antibacterial activity of the compound has been assessed through minimum inhibitory concentration (MIC) tests against various pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | <150 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, where it demonstrates an MIC of 0.125 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways related to cancer and microbial resistance. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, inhibiting their function.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- In Vitro Studies : A study involving renal carcinoma cell lines showed that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G0–G1 phase.

- Antimicrobial Efficacy : In vitro testing against biofilm-forming bacteria demonstrated that the compound could reduce biofilm formation by over 80%, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Advanced Research Question

- LC-MS/MS : Identifies transient intermediates (e.g., enamine precursors) with high sensitivity .

- IR spectroscopy : Detects functional groups (e.g., NH stretches at 3300–3500 cm) in intermediates .

- TLC monitoring : Silica gel plates (ethyl acetate/petroleum ether) track reaction progress and isolate byproducts for NMR analysis .

How do reaction mechanisms differ when varying substituents on the pyrimidine core?

Advanced Research Question

Mechanistic studies reveal:

- Electron-withdrawing groups (EWGs) : Accelerate cyclization via increased electrophilicity at the C4 position .

- Steric effects : Bulky substituents (e.g., trifluoromethyl) slow ring closure, requiring higher temperatures .

Isotopic labeling (e.g., -guanidine) and kinetic studies (e.g., Eyring plots) elucidate rate-limiting steps .

What role does polymorphism play in modulating biological activity, and how is it characterized?

Advanced Research Question

Polymorphs (e.g., differing NH orientations) alter solubility and target binding:

- PXRD : Distinguishes crystal forms (e.g., monoclinic vs. triclinic) .

- DSC : Measures melting points and phase transitions .

- In vitro assays : Compare polymorph bioactivity; e.g., Form I may show 2-fold higher potency than Form II .

What methodologies evaluate synergistic effects when combining this compound with other therapeutics?

Advanced Research Question

- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .

- Combenefit software : Analyzes dose-response matrices for additive/synergistic effects in cancer cell lines .

- In vivo models : Co-administer with standard drugs (e.g., doxorubicin) and monitor toxicity/pharmacokinetics .

How does fluorine substitution at specific positions influence bioactivity and metabolic stability?

Advanced Research Question

Fluorine’s impact is context-dependent:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.